4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a tetrahydrothienopyridine derivative characterized by a fused bicyclic system of thiophene and pyridine rings. Key properties include:
- Molecular formula: C₇H₉NS (average mass: 139.216 g/mol) .
- Structure: The 4-position is substituted with a 2-methoxyethyl group and a methyl group, distinguishing it from simpler thienopyridine derivatives.
- Role: Primarily serves as a synthetic intermediate for pharmaceuticals, particularly in the synthesis of antiplatelet agents like prasugrel .
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-11(5-7-13-2)9-4-8-14-10(9)3-6-12-11/h4,8,12H,3,5-7H2,1-2H3 |
InChI Key |
NEIVAUCVNFQQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)SC=C2)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyethylamine with 2-chloro-3-methylthiophene in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Substitution Reactions
The thieno[3,2-c]pyridine core undergoes substitution reactions at electrophilic positions, particularly the 2- and 3-positions. The 2-position is favored due to higher electrophilicity and stabilization via sodium coordination at the pyridine nitrogen .
Example :
-
Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under acidic conditions to form mono- or dihalogenated derivatives.
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 2-position .
| Reaction Type | Conditions | Product |
|---|---|---|
| Bromination | HBr, H₂O₂, 0°C | 2-Bromo-thieno[3,2-c]pyridine |
| Nitration | HNO₃/H₂SO₄, 50°C | 2-Nitro-thieno[3,2-c]pyridine |
Alkylation and Functionalization
The methoxyethyl and methyl substituents influence reactivity. The methoxyethyl group participates in nucleophilic substitutions, while the methyl group enhances stability.
Key Reactions :
-
Alkylation : Reacts with iodomethane (CH₃I) in the presence of sodium hydride (NaH) to form quaternary ammonium salts .
-
Cyclization : Under basic conditions, intramolecular cyclization forms bicyclic derivatives.
Mechanism :
-
Electrophilic Attack : The sulfur atom in the thiophene ring directs electrophiles to adjacent positions.
-
Nucleophilic Substitution : Methoxyethyl groups undergo SN2 reactions with alkyl halides.
Reactions with Sulfur-Containing Reagents
The compound reacts with sulfur-based reagents to form thioether or thiocarbonyl derivatives:
-
Carbon Disulfide (CS₂) : In basic media, generates dithiocarbamate intermediates, which alkylate to form thioether derivatives (e.g., -SMe groups) .
-
Phenyl Isothiocyanate (PhNCS) : Forms thiourea-linked products at the pyridine nitrogen .
Cycloaddition and Ring-Opening Reactions
The fused ring system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered adducts. Ring-opening reactions occur under strong acidic or oxidative conditions, yielding linear sulfurated compounds.
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
-
Antimicrobial Agents : Modifications at the 2-position enhance activity against Gram-positive bacteria.
-
Enzyme Inhibitors : Methoxyethyl derivatives interact with kinase active sites via hydrogen bonding.
Stability and Degradation
-
Thermal Degradation : Decomposes above 200°C, releasing sulfur oxides and pyridine fragments.
-
Photolysis : UV light induces ring contraction, forming smaller heterocycles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of thienopyridine, including 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, exhibit significant antimicrobial properties. Studies have shown effectiveness against various microbial strains such as Escherichia coli and Bacillus mycoides .
2. Anticancer Potential
Thienopyridines are being investigated for their potential anticancer activities. The unique methoxyethyl substitution may enhance biological activity compared to other derivatives. Research is ongoing to evaluate the compound's efficacy against different cancer cell lines .
3. Drug Development Scaffold
The structural characteristics of this compound allow it to serve as a scaffold for the development of new drugs targeting various diseases. Its ability to interact with multiple biological targets makes it a valuable candidate in drug discovery .
Data Table: Biological Activities of Thienopyridine Derivatives
| Compound | Activity Type | Target Organisms/Cells | Reference |
|---|---|---|---|
| 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | Antimicrobial | Escherichia coli, Bacillus mycoides | |
| Other Thienopyridine Derivative | Anticancer | Various cancer cell lines | |
| 4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | Antimicrobial | Staphylococcus aureus |
Case Studies
Case Study 1: Antimicrobial Effectiveness
A study conducted on the antimicrobial properties of thienopyridine derivatives found that the methoxyethyl substitution significantly increased the compound's lipophilicity and biological activity. The study demonstrated effective inhibition of bacterial growth in vitro.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibited cytotoxic effects at specific concentrations. Further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Thienopyridine Derivatives
Structural and Physicochemical Properties
The table below compares the target compound with clinically relevant thienopyridines and related analogs:
*LogP values for the target compound are extrapolated from analogs.
Key Observations:
- The 2-methoxyethyl group may improve solubility relative to lipophilic substituents (e.g., trityl or chlorophenyl groups) .
Biological Activity
4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound belonging to the thienopyridine class. This compound exhibits a unique bicyclic structure that incorporates both sulfur and nitrogen atoms, which contribute to its diverse biological activities. Research into thienopyridines has revealed their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C₁₁H₁₇NOS
- Molecular Weight : 211.33 g/mol
- CAS Number : 1936251-72-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NOS |
| Molecular Weight | 211.33 g/mol |
| CAS Number | 1936251-72-7 |
Biological Activity Overview
The biological activity of 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has been explored in various studies. The compound has shown promise in several areas:
1. Antimicrobial Activity
Research indicates that thienopyridine derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibit activity against a range of microbial strains. For instance, derivatives have been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium .
2. Anticancer Potential
Thienopyridines have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cancer cells .
3. Neuroprotective Effects
There is emerging evidence that thienopyridine compounds may exhibit neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases .
Case Studies
Several studies have specifically evaluated the biological activities of thienopyridine derivatives:
-
Antimicrobial Efficacy Study
- Objective : To assess the antibacterial and antimycobacterial activity.
- Findings : Compounds were tested against various strains including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for the most potent derivatives .
- Anticancer Activity Assessment
- Neuroprotective Mechanism Exploration
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(2-Methoxyethyl)-4-methyl-thieno[3,2-c]pyridine derivatives?
- Answer : A typical route involves cyclization reactions using aminothieno[3,2-c]pyridin-4(5H)-ones as precursors. For example, ambient air can act as an oxidant to form imines during cyclization, enabling late-stage diversification without chromatographic purification . Phosphorus pentasulfide (P₂S₅) is also used to convert pyridin-4(5H)-ones to thiones, followed by alkylation (e.g., with methyl iodide) to introduce substituents . Key steps include:
- Reaction Optimization : Use of anhydrous solvents (e.g., ether or DMF) and catalysts like Cu(I) iodide.
- Purification : Recrystallization or column chromatography for high-purity yields.
Q. How is the structural integrity of this compound confirmed in synthetic studies?
- Answer : Multimodal characterization is critical:
- NMR Spectroscopy : Assigns proton environments (e.g., methyl, methoxyethyl groups) and confirms regiochemistry.
- X-ray Crystallography : Resolves fused thienopyridine ring systems and substituent orientations .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
- LogP/PSA Analysis : Experimental LogP values (e.g., ~6.03) and polar surface area (~31.48 Ų) align with computational predictions .
Advanced Research Questions
Q. What chiral resolution strategies are effective for thienopyridine derivatives with stereogenic centers?
- Answer : Chiral stationary phases (CSPs) like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation of enantiomers. For example, prasugrel—a structurally related thienopyridine—showed resolution on OD-H with hexane/isopropanol mobile phases, while other CSPs (e.g., Chiralpak AD) failed . Key considerations:
- Mobile Phase Optimization : Adjust alcohol content (5–20%) to balance retention and selectivity.
- Temperature Effects : Lower temperatures (10–25°C) enhance enantioselectivity.
Q. How do metabolic pathways influence the bioactivity of thienopyridine derivatives?
- Answer : Thienopyridines are often prodrugs requiring hepatic activation. For instance, prasugrel is metabolized to an active thiol derivative (R-138727) via cytochrome P450 enzymes, which irreversibly inhibits platelet P2Y12 ADP receptors . Methodological insights:
- Metabolite Identification : Use LC-MS/MS to track in vitro/in vivo conversion.
- Enzyme Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole) to elucidate metabolic routes.
Q. How can researchers resolve contradictions in physicochemical data (e.g., LogP) across studies?
- Answer : Discrepancies in LogP values may arise from experimental conditions (e.g., shake-flask vs. chromatographic methods). For example:
| Study | LogP | Method | Reference |
|---|---|---|---|
| A | 6.03 | Shake-flask | |
| B | 5.78 | HPLC |
- Standardization : Use internally consistent methods (e.g., reversed-phase HPLC with certified reference standards).
- Computational Validation : Compare experimental data with predictions from software (e.g., ChemAxon, ACD/Labs).
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity profiles for thienopyridine derivatives?
- Answer : Variability in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., residual solvents) can skew results. For example:
- Impurity Mitigation : Use preparative HPLC to isolate >99% pure batches (as in prasugrel studies) .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
